

Environmental Fate and Persistence of 1,2,3-Tribromopropane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,2,3-Tribromopropane**

Cat. No.: **B147538**

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Introduction

1,2,3-Tribromopropane (TBP), a halogenated organic compound, has seen use as a nematicide and as an intermediate in chemical synthesis.^{[1][2]} Its chemical structure, characterized by a propane backbone with three bromine atom substituents, contributes to its toxicological profile and its behavior in the environment.^[3] This technical guide provides a comprehensive overview of the environmental fate and persistence of **1,2,3-tribromopropane**, summarizing key physicochemical properties, degradation pathways, and the experimental methodologies used to determine these characteristics. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through diagrams generated using the DOT language.

Physicochemical Properties

The environmental transport and fate of a chemical are largely governed by its physical and chemical properties. **1,2,3-Tribromopropane** is a colorless to light yellow liquid with a high density and is sparingly soluble in water, but soluble in organic solvents like alcohol and ether.^{[2][3]} These properties suggest that if released into the environment, a significant portion is likely to partition to soil and sediment, with a potential for leaching into groundwater due to its low soil sorption tendency. The available physicochemical data for **1,2,3-tribromopropane** are summarized in Table 1. It is important to note that experimentally determined values for the Henry's Law Constant and the Soil Adsorption Coefficient (Koc) are not readily available in the

literature. The values presented are therefore estimates based on Quantitative Structure-Activity Relationship (QSAR) models or correlations with other physicochemical properties, providing an approximation of the compound's behavior.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Property	Value	Reference(s)
Molecular Formula	$C_3H_5Br_3$	[7]
Molar Mass	280.78 g/mol	[7]
Melting Point	16-17 °C	[2]
Boiling Point	220 °C	[2]
Density	2.398 g/mL at 25 °C	[2]
Vapor Pressure	0.167 mmHg at 25 °C	[8]
Water Solubility	Insoluble	[2] [9]
log K _{ow} (Octanol-Water Partition Coefficient)	2.6 (Estimated)	[7]
Henry's Law Constant (atm·m ³ /mol)	3.43×10^{-4} (Estimated for 1,2,3-Trichloropropane)	
Soil Adsorption Coefficient (K _{oc}) (L/kg)	95 - 77 (Calculated for 1,2,3-Trichloropropane)	
Refractive Index (n _D ²⁰)	1.584	

Environmental Fate and Degradation

The persistence of **1,2,3-tribromopropane** in the environment is a function of its resistance to various degradation processes, including abiotic and biotic pathways.

Abiotic Degradation

Abiotic degradation processes for **1,2,3-tribromopropane** include hydrolysis and photolysis. While the compound is generally resistant to degradation under typical environmental conditions, these pathways can contribute to its transformation over time.

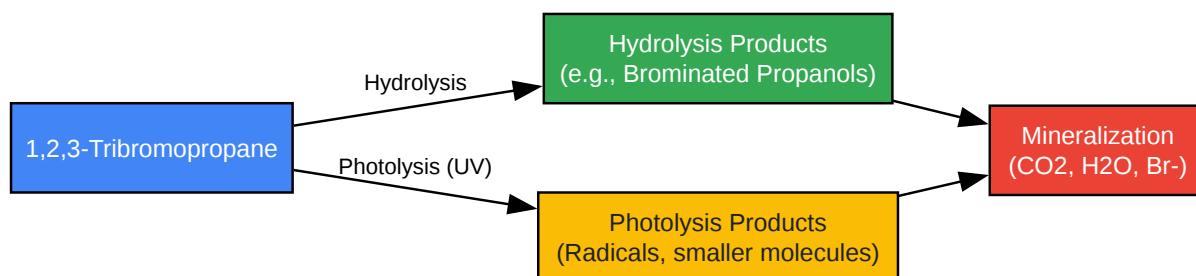
Hydrolysis:

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For halogenated alkanes like **1,2,3-tribromopropane**, hydrolysis involves the substitution of a bromine atom with a hydroxyl group. The rate of hydrolysis is dependent on factors such as pH and temperature. While specific rate constants for **1,2,3-tribromopropane** are not readily available, it is expected to be a slow process under neutral pH conditions at ambient temperatures.

Photolysis:

Photolysis is the decomposition of molecules by light. **1,2,3-tribromopropane** does not significantly absorb light in the visible spectrum. However, it may be susceptible to photolysis by ultraviolet (UV) radiation. The process would involve the breaking of the carbon-bromine bonds, leading to the formation of reactive radical species that can undergo further reactions. The overall significance of photolysis to the environmental fate of **1,2,3-tribromopropane** will depend on the intensity and wavelength of UV radiation it is exposed to in the environment.

The following diagram illustrates the general concept of abiotic degradation pathways for **1,2,3-tribromopropane**.



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Abiotic degradation pathways of **1,2,3-tribromopropane**.

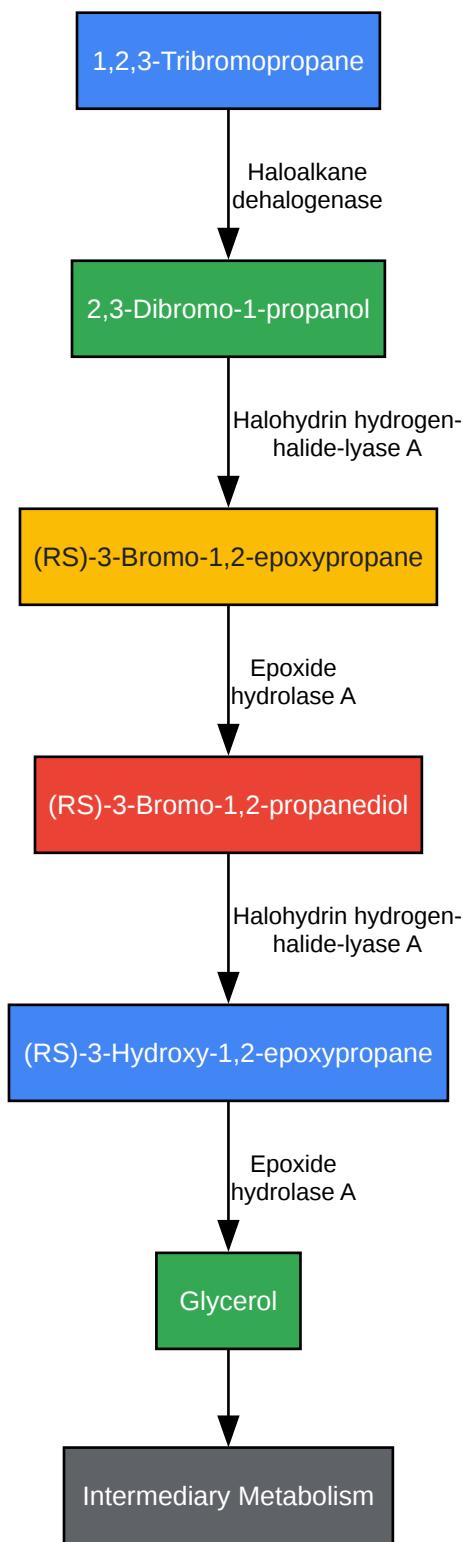
Biotic Degradation

Biodegradation involves the breakdown of organic compounds by microorganisms. The aerobic biodegradation of **1,2,3-tribromopropane** has been studied, and a pathway has been proposed. The initial step involves a dehalogenation reaction to form 2,3-dibromo-1-propanol.

This is followed by a series of enzymatic reactions that ultimately lead to the formation of glycerol, which can then enter central metabolic pathways.

The recombinant strain *Agrobacterium radiobacter* AD1(pTB3) has been shown to utilize **1,2,3-tribromopropane** as a sole carbon source.[\[10\]](#) The initial dehalogenation is a critical step in this pathway.

The following diagram outlines the key steps in the aerobic biodegradation of **1,2,3-tribromopropane**.



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Aerobic biodegradation pathway of **1,2,3-tribromopropane**.

Experimental Protocols

This section provides an overview of the methodologies that can be employed to study the environmental fate of **1,2,3-tribromopropane**.

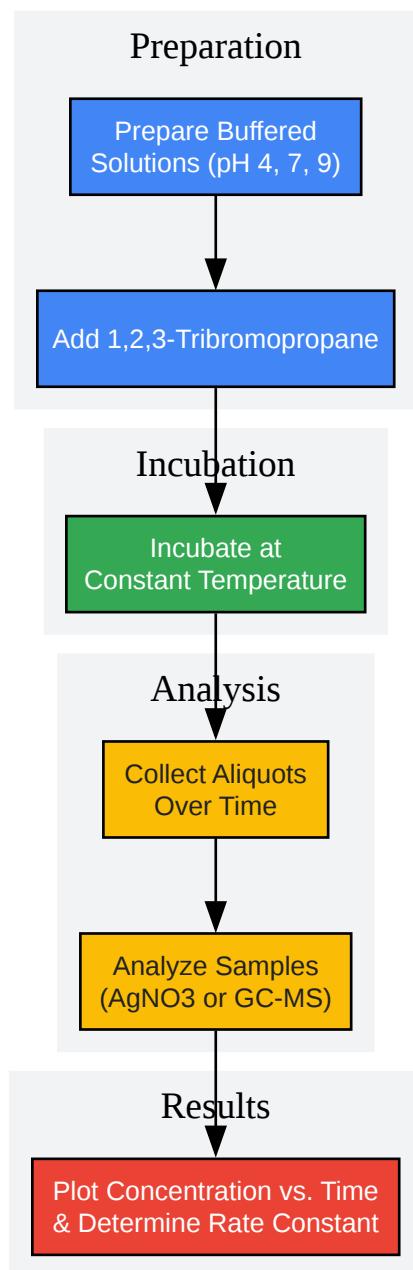
Hydrolysis Rate Determination

The rate of hydrolysis of **1,2,3-tribromopropane** can be determined by monitoring its disappearance over time in aqueous solutions at different pH values and temperatures. A common method involves the use of silver nitrate to precipitate the bromide ions released during hydrolysis.

Experimental Workflow:

- Solution Preparation: Prepare buffered aqueous solutions at various pH levels (e.g., 4, 7, and 9).
- Incubation: Add a known concentration of **1,2,3-tribromopropane** to each buffered solution in sealed vials and incubate at a constant temperature.
- Sampling: At regular time intervals, withdraw aliquots from the vials.
- Analysis:
 - Method 1 (Precipitation): Add silver nitrate solution to the aliquots. The formation of a silver bromide precipitate indicates hydrolysis. The rate can be quantified by measuring the turbidity of the solution or by filtering, drying, and weighing the precipitate.
 - Method 2 (Chromatography): Analyze the concentration of remaining **1,2,3-tribromopropane** in the aliquots using gas chromatography-mass spectrometry (GC-MS).
- Data Analysis: Plot the concentration of **1,2,3-tribromopropane** versus time to determine the rate constant of hydrolysis.

The following diagram illustrates the experimental workflow for determining the hydrolysis rate.



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